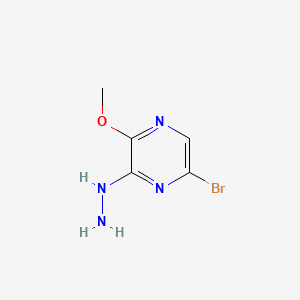

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

描述

Significance of Pyrazine (B50134) Scaffolds in Modern Organic Synthesis

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in organic synthesis. imist.ma Its presence in numerous natural products and synthetic compounds with significant biological activities underscores its importance. imist.ma The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and influence the molecule's electronic distribution, which can be crucial for molecular recognition and binding to biological targets. Furthermore, the pyrazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate its physicochemical and pharmacological properties. This versatility makes pyrazine derivatives valuable starting materials and intermediates in the synthesis of a diverse array of more complex molecules.

The Role of Hydrazine (B178648) Moieties in the Construction of Advanced Heterocyclic Systems

Hydrazine (H₂N-NH₂) and its derivatives are powerful nucleophiles and versatile reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems. The presence of two adjacent nitrogen atoms allows for a variety of cyclocondensation reactions with carbonyl compounds and other electrophiles. This reactivity is fundamental to the Knorr pyrazole (B372694) synthesis and other related reactions that lead to the formation of five- and six-membered heterocyclic rings. beilstein-journals.orgnih.gov The ability of the hydrazine moiety to act as a binucleophile makes it an indispensable tool for chemists aiming to build complex molecular frameworks from simpler precursors.

Overview of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine within Contemporary Academic Research

A comprehensive review of publicly accessible scientific literature reveals that this compound is primarily recognized as a chemical intermediate. While detailed academic studies focusing exclusively on its synthesis, characterization, and reactivity are not widely available, its structural features suggest a significant potential as a precursor for more complex heterocyclic systems.

The structure of this compound combines a highly substituted pyrazine ring with a reactive hydrazine group. The pyrazine core is adorned with a bromine atom, a methoxy (B1213986) group, and the hydrazine moiety, presenting multiple sites for further chemical transformations. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The methoxy group can potentially be demethylated to reveal a hydroxyl group, offering another point of functionalization. The hydrazine group, as previously discussed, is a key functional group for the construction of fused heterocyclic rings, such as pyrazoles or triazoles.

Given the prevalence of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds in medicinal chemistry, it is plausible that this compound could serve as a key building block in their synthesis. nih.govrsc.orgnih.govresearchgate.netias.ac.in The general synthetic route to such systems often involves the cyclocondensation of a substituted hydrazine with a suitable 1,3-dielectrophile. In this context, the pyrazinylhydrazine would provide the pyrazole portion of the fused ring system.

Below is a table summarizing the key structural features of this compound and their potential synthetic utility:

| Structural Feature | Potential Synthetic Utility |

| **Hydrazine Moiety (-NHNH₂) ** | Key functional group for cyclocondensation reactions to form fused heterocyclic rings (e.g., pyrazoles, triazoles). |

| Bromo Substituent (-Br) | Reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. |

| Methoxy Substituent (-OCH₃) | Can be a site for demethylation to a hydroxyl group, providing another point for functionalization. |

| Pyrazine Core | Provides a key structural scaffold with unique electronic properties and potential for biological activity. |

While dedicated research on this compound is limited in the public domain, its chemical structure strongly suggests its role as a valuable, albeit niche, intermediate in the synthesis of complex, functionalized heterocyclic compounds. Further exploration of its reactivity and applications in synthetic chemistry could unveil new pathways to novel molecules with interesting chemical and biological properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6-bromo-3-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNABYJIAPKOHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729281 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334135-54-4 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 6 Bromo 3 Methoxypyrazin 2 Yl Hydrazine and Its Precursors

Retrosynthetic Analysis of the 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine Scaffold

A logical retrosynthetic analysis of this compound (I) suggests that the hydrazine (B178648) moiety can be introduced as the final step. This disconnection leads to a key intermediate, a suitably activated pyrazine (B50134) derivative. A primary synthetic strategy involves the diazotization of a 2-aminopyrazine (B29847) precursor followed by reduction, or a direct nucleophilic substitution of a halogen at the 2-position.

Further deconstruction of the pyrazine core points towards a precursor such as 2-amino-5-bromo-3-methoxypyrazine (II). This intermediate can be conceptually broken down into simpler, more readily available starting materials. The synthesis of this key intermediate itself involves the sequential introduction of the bromo and methoxy (B1213986) substituents onto a pyrazine ring. A plausible starting material for this sequence is 2-aminopyrazine.

Therefore, the main synthetic challenges lie in the regioselective functionalization of the pyrazine ring and the efficient introduction of the hydrazine group.

Approaches to the 6-Bromo-3-methoxypyrazine Core

The construction of the 6-bromo-3-methoxypyrazine core is a critical phase in the synthesis of the target compound. This involves the strategic introduction of bromine and methoxy groups onto the pyrazine ring.

Strategies for Regioselective Bromination of Pyrazine Derivatives

The bromination of pyrazine rings requires careful control to achieve the desired regioselectivity. Direct bromination of 2-aminopyrazine can lead to a mixture of products or even tar formation under harsh conditions. However, a controlled bromination of 2-aminopyrazine in the presence of a polar solvent like acetic acid and a salt of a weak acid, such as sodium acetate, at low temperatures (0 to +2°C) has been shown to produce 2-amino-3,5-dibromopyrazine (B131937) in good yield. pipzine-chem.com This di-brominated compound serves as a valuable precursor for subsequent functionalization. The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has also been reported for the mild and regioselective bromination of other nitrogen-containing heterocycles, offering an alternative approach. nih.gov

Table 1: Key Bromination Reactions in Pyrazine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Aminopyrazine | Bromine, Acetic Acid, Sodium Acetate Trihydrate, 0-2°C | 2-Amino-3,5-dibromopyrazine | Good | pipzine-chem.com |

Introduction of the Methoxy Group on the Pyrazine Ring

The introduction of a methoxy group onto the pyrazine ring is typically achieved through a nucleophilic substitution reaction. In the case of 2-amino-3,5-dibromopyrazine, the bromine atom at the 3-position is more susceptible to nucleophilic attack due to the electronic influence of the adjacent amino group. Treatment of 2-amino-3,5-dibromopyrazine with sodium methoxide (B1231860) in methanol (B129727) results in the selective replacement of the bromine at the 3-position, yielding 2-amino-5-bromo-3-methoxypyrazine. pipzine-chem.com This regioselectivity is a key step in building the desired substitution pattern. The reaction is typically carried out by boiling the reactants for several hours. pipzine-chem.com

Table 2: Methoxylation of Halogenated Pyrazines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Amino-3,5-dibromopyrazine | Sodium Methoxide, Methanol, Reflux | 2-Amino-5-bromo-3-methoxypyrazine | ~80% | pipzine-chem.com |

Amination and Hydrazination of Halogenated Pyrazines

The introduction of an amino or hydrazine group onto a halogenated pyrazine can be accomplished through nucleophilic aromatic substitution. While the primary route to the target molecule involves the transformation of an existing amino group, an alternative approach could involve the displacement of a halogen atom with hydrazine. For instance, a 2-chloro or 2-bromopyrazine (B1269915) derivative can react with hydrazine hydrate, often in a suitable solvent and sometimes with heating, to afford the corresponding hydrazinylpyrazine. The reactivity of the halogen is influenced by the other substituents on the pyrazine ring.

Elaboration of the Hydrazine Functionality

The final and crucial step in the synthesis is the introduction of the hydrazine group at the 2-position of the 6-bromo-3-methoxypyrazine core.

Direct Hydrazination Reactions

One potential method for the formation of the target compound is the direct reaction of a suitable precursor, such as 2-chloro-6-bromo-3-methoxypyrazine, with hydrazine. This nucleophilic substitution would directly install the hydrazine moiety. However, the synthesis of the required 2-chloro-6-bromo-3-methoxypyrazine precursor and the conditions for its selective reaction with hydrazine would need to be established.

A more documented approach involves the conversion of the 2-amino group in 2-amino-5-bromo-3-methoxypyrazine to a hydrazine. This transformation is commonly achieved via a Sandmeyer-type reaction. The process involves the diazotization of the amino group using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the reduction of the resulting diazonium salt. Reagents such as tin(II) chloride (SnCl₂) are effective for this reduction, converting the diazonium salt to the desired hydrazine. This method provides a reliable pathway to the final product, this compound.

Table 3: Transformation of Amino Group to Hydrazine

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-5-bromo-3-methoxypyrazine | 1. NaNO₂, HCl (Diazotization) 2. SnCl₂, HCl (Reduction) | This compound | General Method |

Synthetic Routes Utilizing 3-Methoxypyrazin-2-amine (B1281482) as an Intermediate

The synthesis of the target compound, this compound, from 3-methoxypyrazin-2-amine is a process that involves the sequential introduction of the bromo and hydrazine functionalities onto the pyrazine ring.

The initial precursor, 3-methoxypyrazin-2-amine, can be prepared through the methoxylation of a suitable dihalopyrazine derivative, followed by amination. An alternative route involves the direct synthesis from 2-aminopyrazine. This is achieved by first brominating 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. Subsequent reaction with sodium methoxide results in the selective replacement of the bromine atom at the 3-position with a methoxy group, yielding 2-amino-3-methoxy-5-bromopyrazine. organic-chemistry.org This intermediate is then subjected to de-bromination to afford 3-methoxypyrazin-2-amine. organic-chemistry.org

The subsequent step is the bromination of 3-methoxypyrazin-2-amine to introduce a bromine atom at the 6-position, yielding 2-amino-6-bromo-3-methoxypyrazine. This electrophilic substitution is a standard transformation for activated aromatic systems.

The final key transformation is the conversion of the amino group of 2-amino-6-bromo-3-methoxypyrazine into a hydrazine group. A general and widely employed method for converting aromatic amines to their corresponding hydrazines involves a two-step process via a diazonium salt intermediate. orgsyn.orgtcichemicals.com In this process, the aromatic amine is first treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt. This intermediate is then reduced to the hydrazine. Common reducing agents for this transformation include stannous chloride (tin(II) chloride) in concentrated hydrochloric acid or triphenylphosphine (B44618) followed by hydrolysis. orgsyn.orgtcichemicals.com While this represents a plausible and standard synthetic route, specific documented conditions for the diazotization and reduction of 2-amino-6-bromo-3-methoxypyrazine to this compound are not extensively detailed in the surveyed literature.

A summary of a plausible synthetic sequence is presented in the table below:

Table 1: Plausible Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Aminopyrazine | 1. Bromine, Acetic Acid2. Sodium Methoxide, Methanol, heat | 2-Amino-3-methoxy-5-bromopyrazine |

| 2 | 2-Amino-3-methoxy-5-bromopyrazine | Hydrogen, Palladium on Carbon, Potassium Hydroxide | 3-Methoxypyrazin-2-amine |

| 3 | 3-Methoxypyrazin-2-amine | Brominating agent (e.g., NBS or Br₂) | 2-Amino-6-bromo-3-methoxypyrazine |

| 4 | 2-Amino-6-bromo-3-methoxypyrazine | 1. Sodium Nitrite, Hydrochloric Acid, 0-5°C2. Reducing agent (e.g., SnCl₂, HCl) | This compound |

Purification and Characterization Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification and characterization of its synthetic intermediates to ensure the purity of the final product. A variety of standard laboratory techniques are employed for this purpose.

Recrystallization is a common and effective method for purifying solid intermediates. The choice of solvent is critical and is based on the solubility profile of the compound, where it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For instance, the crude 2-amino-3-methoxypyrazine can be purified by recrystallization from cyclohexane (B81311) to yield the pure compound with a melting point of 85°C. organic-chemistry.org Similarly, 2-amino-5-bromo-3-methoxypyrazine, obtained as a crystalline product, can be washed with methanol and water to remove impurities. organic-chemistry.org In cases where isomeric byproducts are formed, such as the removal of 2-amino-3,5-dibromopyridine (B40352) from 2-amino-5-bromopyridine, washing with a less polar solvent like hot petroleum ether can be effective. researchgate.net

Column chromatography is another powerful purification technique, particularly for separating mixtures that are not amenable to recrystallization. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a single solvent or a mixture of solvents) is tailored to the polarity of the compounds being separated.

The characterization of synthetic intermediates is crucial to confirm their identity and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Melting Point (m.p.) Analysis: The melting point of a solid compound is a physical property that can be used to assess its purity. A sharp melting point range typically indicates a pure compound. For example, the reported melting point of 2-amino-5-bromo-3-methoxypyrazine is 138°C. organic-chemistry.org

The table below summarizes the purification and characterization data for key intermediates.

Table 2: Purification and Characterization of Synthetic Intermediates

| Intermediate | Purification Method | Characterization Data |

| 3-Methoxypyrazin-2-amine | Recrystallization from cyclohexane organic-chemistry.org | Melting Point: 85°C organic-chemistry.org |

| 2-Amino-5-bromo-3-methoxypyrazine | Washing with methanol and water organic-chemistry.org | Melting Point: 138°C organic-chemistry.org |

Advanced Structural Characterization and Elucidation of 1 6 Bromo 3 Methoxypyrazin 2 Yl Hydrazine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide invaluable information regarding the connectivity, functional groups, and elemental composition of a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(6-bromo-3-methoxypyrazin-2-yl)hydrazine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments would be employed.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons would be expected. The chemical shift of the pyrazine proton is influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom. The methoxy protons would appear as a sharp singlet, while the hydrazine (NH and NH₂) protons would likely present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would reveal distinct resonances for each carbon atom in the molecule. The carbon atoms of the pyrazine ring would appear in the aromatic region, with their specific chemical shifts dictated by the substitution pattern. The carbon of the methoxy group would be found in the upfield region.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in confirming the connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would map the direct one-bond correlations between protons and their attached carbon atoms.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predictive and based on analogous structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 7.5 - 8.0 | s |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s |

| Hydrazine (-NH) | 4.5 - 5.5 (broad) | s |

| Hydrazine (-NH₂) | 3.0 - 4.0 (broad) | s |

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predictive and based on analogous structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | 135 - 140 |

| C-OCH₃ | 155 - 160 |

| C-N (Hydrazine) | 145 - 150 |

| C-H | 120 - 125 |

| Methoxy (-OCH₃) | 53 - 56 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₅H₆BrN₅O), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C₅H₆⁷⁹BrN₅O]⁺ | 230.9759 | 230.9761 |

| [C₅H₆⁸¹BrN₅O]⁺ | 232.9739 | 232.9742 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring would be found in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear around 1020-1250 cm⁻¹. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would also be valuable. Aromatic ring vibrations are often strong in Raman spectra.

Table 4: Predicted Vibrational Spectroscopy Data for this compound (Note: Data is predictive and based on analogous structures)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Weak/Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| C=N/C=C Stretch (Pyrazine) | 1500 - 1600 | Strong |

| C-O Stretch (Methoxy) | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Solid-State Structural Determination

While spectroscopic methods provide information about molecular structure, solid-state techniques are necessary to understand the three-dimensional arrangement of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine bond lengths, bond angles, and torsion angles with high precision. This would confirm the planarity of the pyrazine ring and elucidate the conformation of the hydrazine substituent relative to the ring. The analysis would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. For instance, the hydrazine group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of extended networks in the solid state.

The analysis would likely reveal significant contributions from H···H, H···Br/Br···H, and H···N/N···H contacts. The dnorm map, a key feature of Hirshfeld analysis, would highlight regions of close contact with red spots, indicating potential hydrogen bonds (e.g., N-H···N interactions between hydrazine moieties of adjacent molecules) and other short contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the intermolecular interactions, showing the percentage contribution of each type of contact to the total Hirshfeld surface area. This would provide a detailed understanding of the forces governing the supramolecular assembly of the compound in the solid state.

Chemical Reactivity and Transformation Studies of 1 6 Bromo 3 Methoxypyrazin 2 Yl Hydrazine

Reactions Involving the Pyrazine (B50134) Ring System

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions bearing a suitable leaving group.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Pyrazine Moiety

The pyrazine ring is inherently electron-poor, making it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of the bromine atom, a good leaving group. Consequently, the bromine at the C6 position is expected to be readily displaced by a variety of nucleophiles through an addition-elimination mechanism, characteristic of SNAr reactions. d-nb.info Strong nucleophiles such as alkoxides, thiolates, and amines can replace the bromo substituent.

The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyrazine ring. The presence of other substituents, like the methoxy (B1213986) and hydrazine (B178648) groups, will modulate the reaction rate but the primary site of attack is anticipated to be the carbon atom bearing the bromine.

Table 1: Predicted Products of SNAr Reactions with 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 1-(3,6-Dimethoxypyrazin-2-yl)hydrazine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(3-Methoxy-6-(phenylthio)pyrazin-2-yl)hydrazine |

| Amine | Pyrrolidine | 1-(3-Methoxy-6-(pyrrolidin-1-yl)pyrazin-2-yl)hydrazine |

Regioselectivity Control in Pyrazine Functionalization

Regioselectivity in the functionalization of the pyrazine ring is dictated by the electronic properties of the existing substituents. In this compound, the hydrazine and methoxy groups are electron-donating through resonance, which can direct the position of electrophilic attack if such a reaction were forced. However, nucleophilic substitution remains the more probable pathway.

For SNAr reactions, the primary regioselectivity is the displacement of the bromo group. If other functionalizations, such as metal-catalyzed cross-coupling, were to be performed, the reactivity of the C-Br bond is generally higher than that of C-H bonds, ensuring that initial reactions occur selectively at the C6 position. nih.govrsc.org The directing influence of the substituents would become more critical in subsequent reactions after the bromine has been replaced.

Transformations of the Hydrazine Moiety

The hydrazine group is a versatile functional handle, enabling a wide range of chemical transformations, most notably condensation and cycloaddition reactions.

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazones

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. nih.govresearchgate.net this compound is expected to react readily with various aldehydes and ketones, typically under mild acidic catalysis, to yield the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond. nih.gov

These hydrazone derivatives are often stable, crystalline solids and serve as crucial intermediates for further synthetic elaborations.

Table 2: Representative Hydrazones from Condensation Reactions

| Carbonyl Compound | Product Name |

|---|---|

| Acetone | 1-(6-Bromo-3-methoxypyrazin-2-yl)-2-(propan-2-ylidene)hydrazine |

| Benzaldehyde | 1-Benzylidene-2-(6-bromo-3-methoxypyrazin-2-yl)hydrazine |

| Cyclohexanone | 1-(6-Bromo-3-methoxypyrazin-2-yl)-2-cyclohexylidenehydrazine |

Cycloaddition Reactions for Fused Heterocycle Formation (e.g., Pyrazoles, Triazoles)

The hydrazine and its derived hydrazones are excellent precursors for constructing fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions are pivotal in medicinal chemistry for generating novel scaffolds.

Pyrazoles: The hydrazine moiety can react with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole (B372694) ring. More specifically, intramolecular cyclization is possible. For instance, after transformation of the hydrazine into a suitable precursor, it can undergo a [3+2] cycloaddition, leading to the formation of a fused pyrazolo[1,5-a]pyrazine (B3255129) ring system. organic-chemistry.orgd-nb.info

Triazoles: The hydrazine can react with reagents like isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to form fused triazole rings, such as a nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyrazine. The synthesis of pyrazolo[1,5-a] nih.govbeilstein-journals.orgorganic-chemistry.orgtriazines from pyrazole precursors highlights a common strategy for annulating triazine rings onto existing nitrogen heterocycles. nih.gov

These cycloaddition pathways provide a powerful method for expanding the molecular complexity of the initial pyrazine structure. nih.govresearchgate.net

Reactivity of the Bromo Substituent

Beyond its role as a leaving group in SNAr, the bromo substituent is a key functional group for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the electron-deficient pyrazine ring is highly activated towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). This enables a diverse range of C-C, C-N, and C-O bond-forming reactions. rsc.org

Common cross-coupling reactions applicable in this context include:

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing new aryl or alkyl groups.

Stille Coupling: Reaction with organostannanes for C-C bond formation.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Reaction: Reaction with alkenes.

The bromo substituent's presence significantly enhances the synthetic utility of the molecule, allowing for the introduction of a wide array of functional groups at the C6 position with high selectivity. researchgate.net

Table 3: Predicted Products of Cross-Coupling Reactions at the Bromo Position

| Reaction Type | Coupling Partner | Catalyst (Typical) | Predicted Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1-(3-Methoxy-6-phenylpyrazin-2-yl)hydrazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(3-Methoxy-6-(phenylethynyl)pyrazin-2-yl)hydrazine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the pyrazine ring of this compound represents a key functional group for engaging in such transformations.

The Suzuki-Miyaura coupling would involve the reaction of the bromo-pyrazine with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would be anticipated to form a new carbon-carbon bond at the 6-position of the pyrazine ring, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents. A general reaction scheme is depicted below:

A general representation of a Suzuki-Miyaura cross-coupling reaction.

Similarly, the Buchwald-Hartwig amination would enable the formation of a new carbon-nitrogen bond by coupling the bromo-pyrazine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This would allow for the introduction of primary or secondary amines at the 6-position, further functionalizing the core structure.

Despite the synthetic potential of these reactions, a detailed search did not yield any published studies that have specifically applied Suzuki-Miyaura or Buchwald-Hartwig reactions to this compound. Consequently, no data on reaction conditions, catalyst systems, yields, or specific products for this substrate are available.

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is another fundamental transformation for the derivatization of aryl halides. This reaction typically involves treating the bromo-compound with an organolithium reagent (such as n-butyllithium or t-butyllithium) at low temperatures. The bromine atom is exchanged for a lithium atom, generating a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For this compound, a successful metal-halogen exchange would produce a lithiated pyrazine species. Subsequent reaction with electrophiles could potentially introduce functionalities such as alkyl, carbonyl, or silyl (B83357) groups. A general representation of this process is shown below:

A general representation of a metal-halogen exchange followed by electrophilic quench.

However, a thorough literature search did not uncover any specific examples of metal-halogen exchange reactions being performed on this compound. Therefore, there is no available data regarding the feasibility, reaction conditions, or the scope of electrophiles that can be used with the resulting organometallic intermediate for this particular compound.

Computational and Theoretical Investigations of 1 6 Bromo 3 Methoxypyrazin 2 Yl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 1-(6-bromo-3-methoxypyrazin-2-yl)hydrazine. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgyoutube.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles of its lowest energy conformation. nih.gov

These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. epstem.net A smaller gap generally suggests higher reactivity. epstem.net For instance, in studies of other pyrazine (B50134) derivatives, DFT has been used to calculate these energy levels and correlate them with the molecule's behavior. nih.gov

Below is an illustrative data table of optimized geometric parameters and electronic properties for a related compound, 2-methoxypyrazine, calculated using DFT.

| Parameter | Value (2-methoxypyrazine) |

| Bond Lengths (Å) | |

| C2-O | 1.35 |

| O-C(methyl) | 1.43 |

| C2-N1 | 1.33 |

| C3-N4 | 1.34 |

| Bond Angles (degrees) | |

| C3-C2-N1 | 121.5 |

| C2-O-C(methyl) | 117.8 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is representative and based on typical values for similar compounds and is for illustrative purposes only.

Conceptual DFT (CDFT) for Local and Global Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from changes in electron density. videleaf.com These descriptors help in predicting how and where a molecule will react.

Global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness correlates with lower reactivity. videleaf.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. researchgate.net For this compound, calculating Fukui functions would pinpoint the most reactive sites on the pyrazine ring and the hydrazine (B178648) substituent. chemrxiv.org

The following table illustrates typical global reactivity descriptors for a substituted pyrazine.

| Descriptor | Value (Illustrative) |

| Electronegativity (χ) (eV) | 3.65 |

| Chemical Hardness (η) (eV) | 2.85 |

| Electrophilicity Index (ω) (eV) | 2.33 |

Note: The data in this table is representative and based on typical values for similar compounds and is for illustrative purposes only.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step processes of chemical reactions.

Characterization of Transition States and Reaction Energetics

Theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. researchgate.net

For reactions involving this compound, such as a cyclization or substitution, DFT calculations can be used to locate the geometry of the transition state and calculate its energy. nih.gov The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. researchgate.net For example, studies on cycloaddition reactions of other nitrogen-containing heterocycles have successfully used these methods to understand reaction kinetics. nih.gov

Computational Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Many reactions can yield multiple products depending on the site of attack (regioselectivity) or the spatial orientation of the product (stereoselectivity). Computational models are increasingly used to predict these outcomes. rsc.org

In the case of this compound, electrophilic aromatic substitution is a potential reaction. The positions on the pyrazine ring (C-5 or C-6) and the potential for reaction at the hydrazine moiety present questions of regioselectivity. By calculating the energies of the intermediates formed from attack at different positions, the most likely product can be predicted. The intermediate with the lowest energy corresponds to the most stable and, typically, the major product. stackexchange.com This approach has been successfully applied to understand the regioselectivity of reactions in other pyrazine and imidazopyrazine systems. stackexchange.com

Analysis of Aromaticity and Intramolecular Interactions

The electronic structure of a molecule also dictates its aromaticity and the non-covalent interactions within it.

Aromaticity is a key property of the pyrazine ring. It can be quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS). nih.gov NICS calculations probe the magnetic shielding at the center of the ring; a negative value indicates the presence of a diatropic ring current, a hallmark of aromaticity. nih.gov For substituted pyrazines, DFT calculations can reveal how substituents like bromine and methoxy (B1213986) groups influence the aromatic character of the ring.

Furthermore, intramolecular interactions, such as hydrogen bonds or steric repulsions, play a crucial role in determining the molecule's preferred conformation and reactivity. For this compound, there is potential for hydrogen bonding between the hydrazine protons and the nitrogen atoms of the pyrazine ring or the oxygen of the methoxy group. Computational analysis can identify and quantify the strength of these interactions, providing a more complete picture of the molecule's structure and behavior.

Application of 1 6 Bromo 3 Methoxypyrazin 2 Yl Hydrazine As a Synthetic Building Block

Construction of Novel Heterocyclic Scaffolds and Fused Ring Systems

The strategic placement of reactive sites on the 1-(6-bromo-3-methoxypyrazin-2-yl)hydrazine molecule makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The hydrazine (B178648) moiety is a key functional group that readily participates in cyclization reactions to form new rings.

One of the most significant applications of this building block is in the synthesis of pyrazolo[1,5-a]pyrazine (B3255129) derivatives. These are a class of nitrogen-containing fused heterocyclic compounds that are of considerable interest due to their structural analogy to purines, which are fundamental components of DNA and RNA. researchgate.net The synthesis often involves the condensation of the hydrazine with a suitable dicarbonyl compound or its equivalent. The resulting pyrazolo[1,5-a]pyrazine core can be further modified, taking advantage of the bromine atom for cross-coupling reactions to introduce additional diversity.

Furthermore, the pyrazine (B50134) ring itself, being an electron-deficient system, can participate in various chemical transformations. The presence of the bromo and methoxy (B1213986) substituents influences the reactivity of the ring, allowing for selective functionalization. The hydrazine group can be transformed into other functionalities, which can then be used to construct different types of fused rings, such as triazolopyrazines, by reacting with appropriate reagents. nih.gov The synthesis of such fused systems is of high interest in medicinal chemistry and materials science. nih.gov

Development of Chemical Libraries for Diverse Chemical Space Exploration

The concept of chemical libraries, large collections of distinct compounds, is central to modern drug discovery and chemical biology. The structural features of this compound make it an excellent scaffold for the generation of such libraries. The presence of multiple reaction sites allows for the systematic introduction of a wide variety of substituents, leading to a large number of structurally diverse analogs.

The hydrazine group can be reacted with a diverse set of aldehydes and ketones to form a library of hydrazones. nih.govresearchgate.net Additionally, it can be used in multicomponent reactions, where three or more reactants combine in a single step to produce complex molecules. This approach is highly efficient for generating chemical diversity. rsc.org

The bromine atom on the pyrazine ring is another key handle for diversification. It can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce a wide range of aryl, heteroaryl, and alkyl groups. This allows for the exploration of the chemical space around the pyrazine core, which is crucial for identifying molecules with desired biological activities or material properties.

Utility in Academic Medicinal Chemistry Research and Probe Development

The pyrazine nucleus is a common feature in many biologically active compounds, and derivatives of this compound have been explored for their potential medicinal applications. researchgate.netnih.gov

Design and Synthesis of Chemically Diverse Analogs for Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The ability to easily generate a library of analogs from this compound makes it a valuable tool for SAR exploration. nih.gov

For instance, by systematically varying the substituents at different positions of the pyrazine ring and the hydrazine moiety, researchers can probe the specific interactions of these molecules with biological targets such as enzymes or receptors. This information is critical for the rational design of more potent and selective drug candidates. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, readily accessible from this starting material, has been identified as a privileged structure in drug discovery, with derivatives showing a range of activities, including as kinase inhibitors. nih.govnih.gov The synthesis of a series of analogs with different substituents allows for the mapping of the pharmacophore and the optimization of the lead compounds. nih.gov

Development of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for the study of biological processes in living systems. Fluorescent probes, in particular, allow for the visualization of biological molecules and events with high spatial and temporal resolution. nih.gov

The pyrazine core, when appropriately substituted, can form the basis of fluorescent molecules. The synthetic versatility of this compound allows for the incorporation of fluorogenic groups and specific binding moieties to create targeted molecular probes. For example, the hydrazine group can be used to attach the molecule to a known ligand for a specific protein, while the pyrazine ring can be modified to tune the fluorescent properties. Such probes can be used to study protein-protein interactions, enzyme activity, or the localization of specific molecules within a cell. nih.gov

Role in the Synthesis of Precursors for Advanced Organic Materials

The unique electronic properties of the pyrazine ring, being an electron-deficient aromatic system, make it an attractive component for advanced organic materials. These materials have potential applications in electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. mdpi.com

The ability to synthesize highly conjugated systems based on the pyrazine core is of particular interest. The bromine atom on this compound can be used to extend the conjugation of the system through cross-coupling reactions. The resulting materials can exhibit interesting photophysical and electronic properties. The hydrazine moiety can also be used to create larger polymeric structures or to assemble supramolecular architectures through hydrogen bonding or coordination with metal ions. While the primary focus of research on this compound has been in medicinal chemistry, its potential as a precursor for advanced organic materials remains an area ripe for exploration.

Future Directions and Emerging Research Avenues

Exploration of Novel Organometallic Transformations Involving the Bromopyrazine Moiety

The presence of a bromine atom on the pyrazine (B50134) ring of 1-(6-bromo-3-methoxypyrazin-2-yl)hydrazine is a key feature that invites exploration into a variety of organometallic transformations. The carbon-bromine bond provides a versatile handle for the introduction of new functional groups and the construction of more complex molecular architectures.

Future research in this area could focus on leveraging the bromopyrazine moiety in various coupling reactions. For instance, well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions could be employed to introduce aryl, vinyl, or alkyl substituents at the 6-position of the pyrazine ring. The development of novel catalysts and reaction conditions tailored for this specific substrate could lead to highly efficient and selective transformations.

Furthermore, the nitrogen atoms of the pyrazine ring and the hydrazine (B178648) group can act as ligands for a variety of metal centers. mdpi.com The synthesis and characterization of coordination compounds incorporating this compound or its derivatives could unveil new catalysts with unique reactivity or materials with interesting photophysical or magnetic properties. mdpi.com The interplay between the coordination chemistry of the heterocyclic core and the reactivity of the C-Br bond could lead to the discovery of novel tandem catalytic cycles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern synthesis technologies such as flow chemistry and automated platforms. acs.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. acs.orgmdpi.com

The development of a continuous-flow process for the synthesis of the parent compound and its subsequent functionalization could significantly accelerate the exploration of its chemical space. For example, a multi-step flow sequence could be envisioned where the initial formation of the pyrazine ring is followed by bromination and then reaction with hydrazine, all within a closed and automated system. nih.gov This approach would not only increase efficiency but also allow for the rapid generation of a library of derivatives for screening in various applications.

Automated synthesis platforms, guided by machine learning algorithms, could be employed to optimize reaction conditions and explore a wide range of reaction parameters in a high-throughput manner. This would enable the rapid identification of optimal conditions for various transformations involving this compound, accelerating the discovery of new reactions and compounds. acs.org

Advanced Computational Design of Derivatives for Targeted Chemical Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, targeted properties. tandfonline.comsemanticscholar.orgmdpi.com In the context of this compound, computational methods can be used to predict the electronic, steric, and conformational properties of its derivatives, guiding synthetic efforts towards compounds with desired characteristics.

For example, density functional theory (DFT) calculations could be used to study the reactivity of the different positions on the pyrazine ring and to predict the outcomes of various chemical reactions. semanticscholar.org This would allow for the a priori design of synthetic routes to access specific target molecules. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of derivatives with their biological or material properties, enabling the in silico screening of large virtual libraries.

Molecular docking simulations could be employed to design derivatives that bind to specific biological targets, such as enzymes or receptors, with high affinity and selectivity. mdpi.comnih.gov This approach has the potential to accelerate the discovery of new drug candidates based on the this compound scaffold. The insights gained from these computational studies would provide a strong foundation for the experimental synthesis and evaluation of new compounds.

Expanding the Scope of Application in Interdisciplinary Chemical Research

The versatile chemical nature of this compound makes it a promising platform for a wide range of interdisciplinary chemical research. Its structural motifs are found in many biologically active compounds, suggesting its potential in medicinal chemistry and chemical biology. tandfonline.comnih.govnih.govresearchgate.net

The pyrazine core is a key component of several approved drugs, and the introduction of a bromo and a hydrazine substituent provides opportunities for the development of new therapeutic agents. nih.gov For instance, derivatives of this compound could be investigated as potential anticancer, antibacterial, or antiviral agents. nih.govnih.govresearchgate.net The hydrazine moiety can also serve as a versatile linker for the attachment of other functional molecules, such as fluorescent dyes or targeting ligands, to create chemical probes for studying biological processes.

In materials science, the incorporation of the this compound scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or catalytic properties. The ability to tune the properties of these materials through chemical modification of the pyrazine ring makes this an exciting area for future research.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and substituted pyrazines. For example, refluxing in ethanol or acetic acid under controlled conditions can yield hydrazones (e.g., similar to the synthesis of hydrazine derivatives in ). Intermediates are characterized using NMR, FT-IR, and mass spectrometry (see ). For brominated analogs, elemental analysis and X-ray crystallography (using SHELX software for refinement) are critical for structural validation .

Q. How is the compound purified, and what analytical techniques ensure purity?

- Methodological Answer : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) is commonly used. Purity is verified via HPLC (>98%) , melting point analysis, and spectroscopic consistency (e.g., absence of extraneous peaks in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. What are the key reactivity patterns of this hydrazine derivative in organic synthesis?

- Methodological Answer : The hydrazine group participates in condensation reactions (e.g., forming hydrazones or pyrazole derivatives) and nucleophilic substitutions. Bromine at the 6-position enhances electrophilic aromatic substitution (e.g., Suzuki couplings). Methoxy groups influence regioselectivity in cross-coupling reactions (see for analogous pyrazine chemistry) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing hydrazones or heterocycles from this compound?

- Methodological Answer :

- Catalysts : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for click chemistry applications ().

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility for coupling reactions.

- Temperature : Reflux in ethanol (80°C) or microwave-assisted synthesis reduces reaction time ( ).

- Example: Hydrazones derived from similar bromopyrazines showed improved yields (82–91%) under optimized conditions .

Q. How to resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Software Tools : SHELXL refinement ( ) can address twinning or disordered atoms.

- Validation Metrics : Check R-factor convergence, electron density maps, and Hirshfeld surface analysis.

- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Q. What strategies evaluate the compound’s biological activity, and how are false positives mitigated?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on HEPG2 liver carcinoma cells) with IC₅₀ calculations ( ).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- Controls : Include reference compounds (e.g., 5-fluorouracil) and replicate experiments to exclude assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。